(1S,2R,4S,5S)-2-((S)-Hydroxy(6-methoxyquinolin-4-YL)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide
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Overview
Description
The compound “(1S,2R,4S,5S)-2-((S)-Hydroxy(6-methoxyquinolin-4-YL)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide” is a complex organic molecule that features a quinuclidine core, a quinoline derivative, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Quinuclidine Core: This can be achieved through a series of cyclization reactions starting from simple amines and aldehydes.
Introduction of the Quinoline Derivative: This step often involves the use of Friedländer synthesis, where aniline derivatives react with ketones.
Attachment of the Trifluoromethylbenzyl Group: This can be done through nucleophilic substitution reactions.
Final Assembly and Bromide Addition: The final steps involve coupling the intermediates and introducing the bromide ion to form the quinuclidin-1-ium bromide salt.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the quinoline ring or the vinyl group.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays and imaging.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use in agrochemicals for pest control.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine Derivatives: Compounds with similar quinuclidine cores.
Quinoline Derivatives: Compounds with similar quinoline structures.
Trifluoromethylbenzyl Compounds: Compounds with similar trifluoromethylbenzyl groups.
Uniqueness
The unique combination of the quinuclidine core, quinoline derivative, and trifluoromethylbenzyl group sets this compound apart, potentially offering distinct biological and chemical properties.
Properties
Molecular Formula |
C28H30BrF3N2O2 |
---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
(S)-[(1S,2R,4S,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C28H30F3N2O2.BrH/c1-3-19-17-33(16-18-4-6-21(7-5-18)28(29,30)31)13-11-20(19)14-26(33)27(34)23-10-12-32-25-9-8-22(35-2)15-24(23)25;/h3-10,12,15,19-20,26-27,34H,1,11,13-14,16-17H2,2H3;1H/q+1;/p-1/t19-,20+,26-,27+,33-;/m1./s1 |
InChI Key |
TXOTWKIVWVPOMY-MYKLJKDMSA-M |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@H]4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=C(C=C5)C(F)(F)F)O.[Br-] |
Origin of Product |
United States |
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